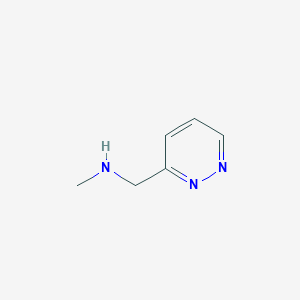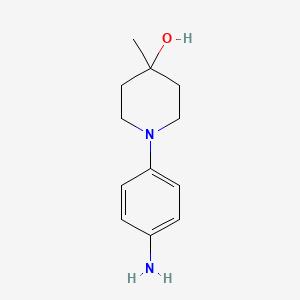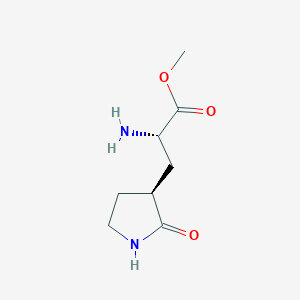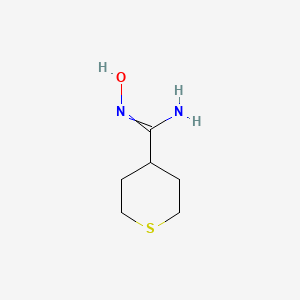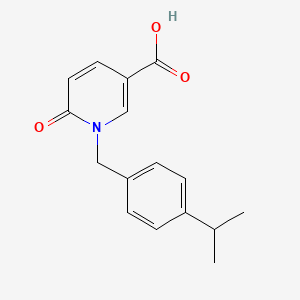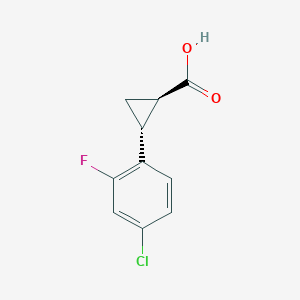
4(1H)-Pyrimidinone, 2,6-difluoro-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Pyrimidinone, 2,6-difluoro-(9CI) is a heterocyclic organic compound with the molecular formula C4H2F2N2O This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions of the pyrimidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Pyrimidinone, 2,6-difluoro-(9CI) typically involves the fluorination of pyrimidinone derivatives. One common method is the direct fluorination of pyrimidinone using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of 4(1H)-Pyrimidinone, 2,6-difluoro-(9CI) may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced fluorinating agents can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 4(1H)-Pyrimidinone, 2,6-difluoro-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of difluoropyrimidine derivatives.
Reduction: Formation of partially or fully reduced pyrimidinone derivatives.
Substitution: Formation of substituted pyrimidinone derivatives with various functional groups.
Scientific Research Applications
4(1H)-Pyrimidinone, 2,6-difluoro-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, 2,6-difluoro-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with its targets, leading to increased binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
4(1H)-Pyridinone, 2,6-difluoro-(9CI): Similar structure but with a nitrogen atom replaced by a carbon atom in the ring.
2,4-Difluoropyrimidine: Lacks the hydroxyl group at the 1-position.
2,6-Difluoropyridine: Similar fluorination pattern but with a different ring structure.
Uniqueness: 4(1H)-Pyrimidinone, 2,6-difluoro-(9CI) is unique due to the presence of both fluorine atoms and the hydroxyl group in the pyrimidinone ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C4H2F2N2O |
|---|---|
Molecular Weight |
132.07 g/mol |
IUPAC Name |
2,4-difluoro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C4H2F2N2O/c5-2-1-3(9)8-4(6)7-2/h1H,(H,7,8,9) |
InChI Key |
JXFUEUBDKFTDOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(NC1=O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2-dioxo-3,4-dihydro-1H-pyrido[2,1-c][1,2,4]thiadiazin-5-ium-7-carboxylic acid](/img/structure/B11817690.png)
